2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one - 13124-17-9

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Catalog Number: EVT-406825
CAS Number: 13124-17-9
Molecular Formula: C10H8Cl2N2O
Molecular Weight: 243.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with 3,4-dichloroaniline . For instance, one study reported the synthesis of a target compound using anthranilic acid and 3,4-dichlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various spectroscopic techniques . Density functional theory (DFT) is often used to compare experimentally obtained spectroscopic data with theoretical results .

Chemical Reactions Analysis

Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the Mitsunobu reaction . This reaction is a redox process that is widely used in synthetic chemistry.

3,4-Dichlorophenylhydrazine hydrochloride

  • Compound Description: This compound serves as a direct precursor in the synthesis of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. It is prepared from 3,4-dichloroaniline. Research focused on optimizing its synthesis by exploring different reducing agents, reaction temperatures, and solvents to maximize yield and purity .
  • Relevance: This compound is the immediate precursor to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in the synthetic pathway described in the research . It undergoes cyclization with ethyl acetoacetate to yield the target compound.

Ethyl acetoacetate

  • Compound Description: This compound is a common reagent widely used in organic synthesis, particularly in the formation of heterocyclic compounds. It plays a crucial role in constructing the pyrazolone ring system [, ].
  • Relevance: Ethyl acetoacetate acts as the cyclization partner with 3,4-Dichlorophenylhydrazine hydrochloride, forming the pyrazolone ring system present in 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one [, ].

(4Z)-4-(2H-1,4-benzothiazin-3(4H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (P1)

  • Compound Description: This compound, referred to as P1 in the research, was investigated for its corrosion inhibition properties on mild steel in hydrochloric acid .
  • Relevance: This compound shares the core pyrazol-3-one structure with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The presence of the benzothiazine moiety in P1 represents a significant structural modification compared to the dichlorophenyl group in the target compound .

N,N'- ethylenebis(4-butanoyl-2,4-dihydro-5-methyl-2-phenyl-3H- pyrazol-3-oneimine) (H2BuEtP)

  • Compound Description: This Schiff base derivative was synthesized from 4-butanoylpyrazolone and investigated as a potential extractant for metal ions, particularly lead (Pb(II)) .
  • Relevance: H2BuEtP incorporates two units of the pyrazol-3-one core structure found in 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, connected by an ethylene bridge through imine linkages. This structural feature highlights the versatility of the pyrazolone scaffold for developing metal-chelating agents .

4-butanoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP)

  • Compound Description: This compound was used in conjunction with H2BuEtP to study the extraction of Pb(II) ions .
  • Relevance: HBuP represents a simplified analog of H2BuEtP, possessing only one pyrazol-3-one unit without the ethylene bridge. The study compared its extraction efficiency with H2BuEtP, suggesting that the presence of multiple pyrazolone units enhances metal binding affinity .

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound's crystal structure was analyzed, revealing details about its conformation and intermolecular interactions .
  • Relevance: This compound exhibits a close structural resemblance to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. It also contains a dichlorophenyl substituent and a pyrazolone ring, though with additional substitutions .

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide

  • Compound Description: This molecule was used as a building block in multicomponent reactions to prepare novel acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes .
  • Relevance: This compound features a pyrazole ring, showcasing the relevance of pyrazole derivatives in synthesizing diverse heterocyclic scaffolds, even though it lacks the pyrazolone ring present in 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one .

2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (P1)

  • Compound Description: Designated as P1 in the research, this compound serves as a pivotal intermediate in synthesizing various derivatives with potential antimicrobial and antioxidant activities .
  • Relevance: This compound shares the core pyrazol-3-one structure with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one but bears an isonicotinoyl substituent instead of the dichlorophenyl group. This difference highlights the potential for modification at the 2-position of the pyrazolone ring for exploring diverse biological activities .

4-ethylidene-2-isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (P2)

  • Compound Description: This derivative, synthesized from P1 (2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one), was part of a series of compounds evaluated for their antimicrobial and antioxidant potential .
  • Relevance: This compound, derived from 2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (P1), demonstrates the feasibility of introducing substituents at the 4-position of the pyrazolone ring, further expanding the structural diversity and potential applications of this class of compounds .

1-isonicotinoyl-3,4-dimethyl1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazole (P3)

  • Compound Description: Synthesized from P2 (4-ethylidene-2-isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one), this derivative belongs to a series of compounds explored for antimicrobial and antioxidant properties .
  • Relevance: This compound, obtained by modifying the pyrazolone ring of 2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (P1) to form a fused pyrazolo[3,4-c]pyrazole system, exemplifies the potential for expanding the structural complexity and pharmacological profile of pyrazolone-based compounds .

N'-[(4E)-1-isonicotinoyl-3-methyl-5-oxo1,5-dihydro-4H-pyrazol-4-ylidene]benzohydrazide (P4)

  • Compound Description: This compound, synthesized by oxidizing P1 (2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one), belongs to a series of compounds investigated for their biological activities .
  • Relevance: This derivative highlights the susceptibility of the pyrazolone ring in 2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (P1) to oxidation, leading to the formation of new functionalities and potentially influencing its biological properties .

Synthesis of 2-isonicotinoyl-6phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridazin-3-one (P5)

  • Compound Description: This compound is another example of structural modification and ring expansion of the parent compound P1 (2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one) .
  • Relevance: Synthesized by reacting P1 with isoniazid, this compound, containing both pyrazolone and pyridazinone rings, illustrates the potential for creating diverse heterocyclic frameworks from pyrazolone-based starting materials .

Synthesis of 2,2'-diisonicotinoyl-5,5'-dimethyl-2,2',4,4'-tetrahydro-3H,3'H-4,4' bipyrazole-3,3'-dione (P6)

  • Compound Description: This dimeric structure is produced by the oxidation of P1 (2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one), further showcasing the reactivity of the pyrazolone core .
  • Relevance: This dimer emphasizes the possibility of intermolecular reactions involving the pyrazolone unit in 2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (P1), leading to structurally more complex entities with potentially altered biological properties .

5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones (5)

  • Compound Description: This compound was synthesized as part of a series incorporating isoxazole, thiazole, and pyrazolone rings, aiming to explore their potential biological applications .
  • Relevance: While structurally distinct, these compounds exemplify the broader context of using pyrazol-3-one as a building block for incorporating diverse heterocyclic systems, similar to the approaches used with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one .

5-Amino-2-phenyl-3,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound serves as a starting material for synthesizing cyclic enamines containing the pyrazol-3-one moiety [, ].
  • Relevance: This compound highlights the versatility of the pyrazol-3-one scaffold, similar to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, for introducing diverse substituents and building complex structures [, ].

5-amino-4-(2-azacycloalkylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones

  • Compound Description: This class of cyclic enamines, synthesized from 5-Amino-2-phenyl-3,4-dihydro-3H-pyrazol-3-one, illustrates the potential for structural modifications and the introduction of diverse functional groups to the pyrazolone core [, ].
  • Relevance: These compounds demonstrate the feasibility of modifying the 4-position of the pyrazol-3-one ring, similar to the presence of a methyl group in 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, to incorporate various cyclic systems and functionalities [, ].

4-aryl-3-methyl-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d] thiazolo[3,2-a]pyrimidine (4a-j)

  • Compound Description: These compounds, possessing a fused pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, were synthesized and evaluated for their antibacterial and antifungal properties .
  • Relevance: The synthesis of these compounds highlights the use of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a starting material. This pyrazolone derivative shares significant structural similarities with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, particularly the presence of the methyl group at the 5-position of the pyrazolone ring, emphasizing the importance of this substitution pattern in constructing biologically active compounds .

3-methyl-1-phenyl-4-aryl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thiones (3a-j)

  • Compound Description: These compounds, containing a pyrazolo[3,4-d]pyrimidine-6-thione core, were synthesized as intermediates in preparing the final pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine derivatives (4a-j), which exhibited promising antibacterial and antifungal activities .
  • Relevance: These compounds highlight the use of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a starting material, similar to the synthesis of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. The presence of the pyrazolone moiety in these intermediates underscores its significance in constructing biologically relevant heterocyclic systems .

β-O'-ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides (1)

  • Compound Description: These compounds were investigated as versatile precursors for synthesizing various heterocyclic systems, including pyrazolyloxadiazoles, pyrazolopyrimidines, and pyrazolotriazepinones .
  • Relevance: Although structurally different from 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, these compounds emphasize the broader context of using pyrazole derivatives as valuable building blocks for constructing diverse heterocyclic compounds with potential biological activities .

5-Methyl-2-phenyl-4-(1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (MPP)

  • Compound Description: This compound, synthesized via the Sandmeyer reaction, served as a ligand to form complexes with various metal ions . These complexes were then evaluated for their cytotoxic activity against human cancer cell lines (MCF-7 and K-562) and screened for antibacterial activity.
  • Relevance: The structure of MPP closely resembles 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, sharing the pyrazol-3-one core and the 5-methyl substituent. The key difference lies in the presence of a thiazole ring in MPP compared to the dichlorophenyl group in the target compound. This comparison highlights the possibility of substituting the dichlorophenyl group with other heterocycles while retaining the pyrazolone core for potential biological activity .
  • Compound Description: The crystal structure of this compound was determined, providing insights into its conformational preferences and intermolecular interactions .
  • Relevance: This compound shows a high degree of structural similarity to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. Both compounds share the core 1-(3,4-dichlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one structure, differing only in the substituent at the 4-position. The presence of a hydroxy(4-methylphenyl)methylidene group in the related compound, as opposed to a methyl group in the target compound, highlights the potential for modifications at this position .

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs, 2)

  • Compound Description: This class of compounds, known as S-DABOs, exhibits potent HIV-1 non-nucleoside reverse transcriptase inhibitory activity . The research focuses on optimizing the structure to improve potency and selectivity.
  • Relevance: While belonging to a different heterocyclic class (dihydropyrimidinones), the S-DABOs, particularly those with a methyl group at the 5-position of the pyrimidine ring, share structural similarities with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one in terms of the six-membered heterocyclic core and the 5-methyl substitution pattern. This comparison highlights the importance of specific substitution patterns for biological activity, even across different heterocyclic scaffolds .
  • Compound Description: These compounds, incorporating both pyrazole and triazole rings, were designed and synthesized to investigate their analgesic properties .
  • Relevance: These compounds demonstrate the utilization of 5-methyl-2,4-dihydro-3H-pyrazol-3-one, a close analog of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, as a key building block. The incorporation of a triazole ring system through a methylene linker at the 2-position of the pyrazolone ring exemplifies a common strategy for generating diverse libraries of heterocyclic compounds with potential biological activities .

6-amino-4-(substitutedphenyl)-1-(2,4- dinitrophenyl)-3-methyl-pyrazolo(3,4-b)pyridine-5-carbonitrile

  • Compound Description: These compounds are synthesized using a series of reactions starting with a pyrazolone derivative and malononitrile .
  • Relevance: The synthesis of these compounds highlights the use of a pyrazolone derivative, 4-(substitutedbenzylidene)-2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, as a starting material. This derivative is structurally related to 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, particularly in the pyrazolone ring and the presence of a substituent at the 4-position. This structural similarity underscores the significance of the pyrazolone scaffold in synthesizing diverse heterocyclic compounds, particularly those with potential biological activities .

1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one

  • Compound Description: This compound is a product of thermal decomposition of a diazonium salt and is structurally characterized by a trans orientation of methyl groups .
  • Relevance: This compound, while structurally distinct from 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, exemplifies the broader context of using pyrazole derivatives as valuable building blocks for constructing diverse heterocyclic compounds. It showcases the potential for generating complex ring systems, such as the pyrazolo[3,4-c]isoquinoline framework, using pyrazole-based starting materials .

2-(3,4-dimethyl phenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one

  • Compound Description: This compound is a key intermediate in the synthesis of eltrombopag olamine, a thrombopoietin receptor agonist used to treat thrombocytopenia .
  • Relevance: This compound shares a very similar structure with 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, with the main difference being the presence of methyl groups instead of chlorine atoms on the phenyl ring. This similarity highlights the pharmaceutical relevance of this particular scaffold and the potential for modifications at the phenyl ring to fine-tune its biological activity .

2-(2-benzothiazolyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one (5)

  • Compound Description: This compound was incorrectly assigned in previous research and was later correctly identified through X-ray crystallography .
  • Relevance: This compound, incorporating a benzothiazole ring, showcases the structural diversity achievable within the pyrazol-3-one family, much like 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one. This diversity underscores the broad utility of pyrazol-3-one derivatives in medicinal chemistry and materials science .

Properties

CAS Number

13124-17-9

Product Name

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

InChI

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3

InChI Key

NPLZMVKJNPOHRL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.